molecular formula C12H18O2 B13811612 (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate CAS No. 61931-78-0

(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate

Cat. No.: B13811612
CAS No.: 61931-78-0
M. Wt: 194.27 g/mol
InChI Key: ROSNLJMZUQKTFF-JXMROGBWSA-N
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Description

(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is a chemical compound known for its unique structure and properties. It is an ester derivative of vitamin E, specifically a form of tocopherol acetate. This compound is often used in various applications due to its antioxidant properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate typically involves the esterification of tocopherol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating tocopherol and acetic acid in the presence of the catalyst, followed by purification through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale esterification reactors. The process involves continuous feeding of tocopherol and acetic acid into the reactor, where they react under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate has numerous applications in scientific research:

Mechanism of Action

The primary mechanism of action of (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The compound incorporates into cell membranes, where it reacts with lipid peroxyl radicals to terminate lipid peroxidation chains. This action helps maintain the integrity of cell membranes and prevents oxidative stress-related damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is unique due to its esterified form, which provides greater stability compared to free tocopherols. This stability makes it more suitable for use in formulations where prolonged shelf life is required, such as in cosmetics and dietary supplements .

Properties

CAS No.

61931-78-0

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

[(5E)-2,6-dimethylocta-1,5,7-trien-3-yl] acetate

InChI

InChI=1S/C12H18O2/c1-6-10(4)7-8-12(9(2)3)14-11(5)13/h6-7,12H,1-2,8H2,3-5H3/b10-7+

InChI Key

ROSNLJMZUQKTFF-JXMROGBWSA-N

Isomeric SMILES

CC(=C)C(C/C=C(\C)/C=C)OC(=O)C

Canonical SMILES

CC(=C)C(CC=C(C)C=C)OC(=O)C

Origin of Product

United States

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